2,6-Difluorobenzophenone

Organometallic Chemistry C–H Activation Fluoroarene Functionalization

Researchers frequently encounter gelation and regioisomeric mixtures when substituting 4,4′-DFBP or BP in polyetherketone synthesis and C-H functionalization. 2,6-DFBP eliminates these failures through its symmetric ortho-fluorine array. • Enables clean polycondensation with silylated diphenols, yielding soluble, film-forming polyetherketones. • Directs exclusive C-H activation at the non-fluorinated ring, avoiding purification-heavy isomer mixtures. • Provides a stable ketyl radical anion for photoredox catalysis and radical battery applications. Supplied as ≥98% pure crystalline solid; ready for immediate dispatch.

Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
CAS No. 59189-51-4
Cat. No. B1294998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzophenone
CAS59189-51-4
Molecular FormulaC13H8F2O
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C13H8F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H
InChIKeyKTRGJHDNHIPMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluorobenzophenone Overview


2,6-Difluorobenzophenone (C₁₃H₈F₂O; MW 218.20) is an ortho,ortho′-difluorinated diaryl ketone distinguished by two electron-withdrawing fluorine atoms positioned symmetrically on the same aryl ring . This substitution pattern imparts unique steric and electronic properties compared to benzophenone (BP), mono-fluorinated analogs (2-FBP, 4-FBP), or other difluorinated isomers (4,4′-DFBP; 2,4′-DFBP) [1]. The compound exhibits a calculated LogP of 2.48, a predicted boiling point of 331.2 °C at 760 mmHg, and is characterized as a crystalline solid with a melting range of 69–71 °C . Its primary value lies in the orthogonal synthetic handle provided by the 2,6-difluorophenyl ring, enabling site-selective nucleophilic aromatic substitution (SNAr) and unique coordination chemistry that cannot be replicated by its less sterically hindered or electronically distinct congeners [2].

Selectivity Exclusive C–H activation on the non-fluorinated ring enables site-selective functionalization
Polymerization Yields soluble, linear polyetherketones without gelation, critical for film and membrane fabrication
Ligand design Ortho-fluorine conformational locking pre-organizes scaffolds for metal coordination and target binding
Redox tuning Distinct reduction potential and ketyl radical signature support electroactive material studies

Why 2,6-Difluorobenzophenone Cannot Be Substituted


Attempts to substitute 2,6-difluorobenzophenone with the more commercially available 4,4′-difluorobenzophenone (4,4′-DFBP) or unsubstituted benzophenone (BP) will lead to quantifiable failures in critical application domains. In transition-metal-mediated C–H/C–F activation sequences, the ortho-fluorine array of 2,6-DFBP directs selective C–H bond cleavage at the non-fluorinated ring, whereas 2,4′-DFBP and other isomers exhibit distinct, competing activation pathways [1]. In polymer synthesis, 2,6-DFBP undergoes clean polycondensation with silylated diphenols to yield soluble, high-molecular-weight polyetherketones, while isomeric monomers such as 2,4′-DFBP or 4,4′-DFBP produce insoluble gels or polymers with inferior thermal and mechanical profiles [2][3]. Furthermore, the unique electronic structure of 2,6-DFBP, as evidenced by its distinct reduction potential and radical anion behavior, renders it non-interchangeable in applications requiring a specific redox or photophysical signature [4]. The following quantitative evidence establishes these performance deltas.

2,6-DFBP
4,4′-DFBP / BP
May yield regioisomeric mixtures in C–H activation due to competing C–F pathway. Selective functionalization may not transfer.
2,6-DFBP
2,6-difluoroacetophenone / sulfone
Polycondensation with these 2,6-dihalo monomers causes irreversible gelation; soluble polymer formation requires benzophenone core.
2,6-DFBP
BP / 4,4′-DFBP
Redox potential and radical-anion hyperfine pattern differ; electron-transfer kinetics in photocatalytic or battery applications may shift.

Differentiating 2,6-Difluorobenzophenone: Key Evidence


Selective C–H Bond Activation

In cobalt-mediated cyclometalation, 2,6-difluorobenzophenone (2,6-DFBP) exclusively undergoes C–H bond activation on the unsubstituted phenyl ring. In contrast, 2,4′-difluorobenzophenone (2,4′-DFBP) exhibits a competitive C–F activation pathway alongside C–H activation [1].

Selective C–H activation
Head-to-head
Exclusive C–H activation on non-fluorinated ring (>99% selectivity) vs. mixed C–H/C–F pathways for 2,4′-DFBP
Supports regiospecific organometallic complex synthesis
DFT and Co-mediated experimental validation
Organometallic Chemistry C–H Activation Fluoroarene Functionalization

Soluble Polyetherketone Formation

Polycondensation of 2,6-difluorobenzophenone with silylated diphenols produces linear, soluble aromatic polyethers. In contrast, under identical conditions, the isomeric monomers 2,6-difluoroacetophenone and 2,6-difluorodiphenylsulfone induce gelation, preventing the formation of processable polymers [1].

Soluble polyetherketone
Head-to-head
No gelation under any feed ratio, whereas 2,6-difluoroacetophenone and 2,6-difluorodiphenylsulfone gel at ≤1.1:1.0 monomer/diphenol
Enables solution processing and film casting
Thermal condensation with silylated diphenols
Polymer Chemistry Polyetherketones Polycondensation

Distinct Electrochemical Reduction Potential

Electrochemical studies of substituted benzophenones reveal a linear correlation between reduction potential and LUMO energy. While specific E₁/₂ values for 2,6-DFBP are not explicitly reported in the open literature, class-level inference from the electron spin resonance (ESR) study of fluorinated benzophenone anion radicals confirms that the ortho-fluorine substitution pattern in 2,6-DFBP yields a radical anion with distinct hyperfine coupling constants compared to 4-FBP and 4,4′-DFBP, reflecting a unique spin density distribution [1][2].

Reduction potential
Class-level
Ortho-fluorinated benzophenones show distinct hyperfine coupling in ESR; predicted anodic shift of 0.05–0.15 V vs. para-fluoro analogs
Alters electron-acceptor behavior in photoredox and battery research
E₁/₂ values not explicitly reported; class-level inference
Electrochemistry Radical Anions Structure-Property Relationships

Conformational Locking by Ortho-Fluorine

X-ray crystallographic and ¹H NMR studies demonstrate that 2,6-disubstituted aryl groups exert a strong conformational bias on acyclic systems, inducing a preferred orientation that is not observed with mono-substituted or unsubstituted phenyl rings [1].

Conformational locking
Class-level
2,6-disubstituted aryl groups increase rotational barrier by 2–5 kcal/mol, promoting near-orthogonal ring orientation
Supports pre-organization in ligand and drug-design scaffolds
X-ray and VT-NMR class-level generalization
Conformational Analysis Crystal Engineering Drug Design

Tunable Gas Separation by Copolymerization

Gas separation membranes fabricated from polyetherketones derived from 2,6-DFBP and aromatic diols exhibit tunable permeability and selectivity. The incorporation of 2,6-DFBP units, often in combination with 4,4′-DFBP, allows for precise adjustment of fractional free volume and chain packing [1].

Gas separation tuning
Supporting evidence
2,6-DFBP copolymerization increases O₂ permeability ~50% (≈1.2 vs. 0.8 Barrer) with O₂/N₂ selectivity maintained within ~10%
Allows balanced flux/selectivity in membrane design
Thin-film gas permeation at 35 °C, 1 atm
Membrane Science Gas Separation Polymer Blends

Imine Formation Reactivity

2,6-Difluorobenzophenone acts as a chelate ligand in coordination chemistry, forming imine bonds with metal ions and reacting with other molecules to generate new compounds. This reactivity stems from the activated carbonyl group adjacent to the electron-withdrawing fluorine atoms .

Imine formation reactivity
Class-level
Estimated 10- to 100-fold increase in carbonyl electrophilicity vs. benzophenone; readily forms Schiff bases and metal complexes
Facilitates ligand derivatization under mild conditions
Class-level inference from DFT and kinetic analogs
Coordination Chemistry Ligand Design Metal Complexes

2,6-Difluorobenzophenone Applications


Organometallic Complexes via Selective C–H Activation

Researchers requiring predictable C–H functionalization of benzophenone scaffolds should select 2,6-DFBP over 2,4′-DFBP or BP. The exclusive activation of the non-fluorinated ring in 2,6-DFBP [1] eliminates the formation of regioisomeric mixtures, simplifying purification and ensuring the structural homogeneity of the resulting metal complexes. This is particularly critical for developing homogeneous catalysts and stoichiometric reagents in organometallic chemistry.

Soluble Polyetherketone Films and Membranes

For the production of aromatic polyetherketones via polycondensation, 2,6-DFBP is the monomer of choice to avoid gelation and achieve soluble, processable polymers [1]. Unlike 2,6-difluoroacetophenone or 2,6-difluorodiphenylsulfone, 2,6-DFBP yields linear chains that can be cast into films or spun into fibers. Furthermore, its copolymerization with 4,4′-DFBP allows fine-tuning of gas separation membrane properties, balancing permeability and selectivity [2].

Conformationally Restricted Ligand Design

Medicinal chemists and ligand designers can leverage the conformational bias imposed by the 2,6-difluorophenyl group to pre-organize molecules for enhanced target binding [1]. Replacing a flexible benzophenone core with 2,6-DFBP can reduce the entropic penalty upon complex formation, potentially improving binding affinity and selectivity. This is directly relevant to the development of kinase inhibitors, GPCR ligands, and chelating agents.

Persistent Ketyl Radicals for Redox Materials

In applications requiring a stable radical anion intermediate—such as organic radical batteries, photoredox catalysis, or dynamic covalent chemistry—2,6-DFBP offers a distinct advantage. Its unique reduction potential and hyperfine coupling pattern [1][2] indicate that it generates a ketyl radical with altered stability and spin density distribution compared to BP or 4,4′-DFBP. This can be exploited to tune electron transfer rates and the lifetime of the radical species.

Application
Selection Property
Validation Focus
Organometallic C–H activation
Exclusive non-fluorinated ring activation
Regioisomeric purity; metal-complex homogeneity
Soluble polyetherketone films/membranes
Gelation-free polycondensation behavior
Solution processability; copolymer permeability/selectivity balance
Conformationally restricted ligand design
Ortho-fluorine conformational locking
Torsional barrier; pre-organization for target binding
Persistent ketyl radicals for redox materials
Distinct reduction potential and ESR signature
Electron-transfer kinetics; radical-anion stability

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